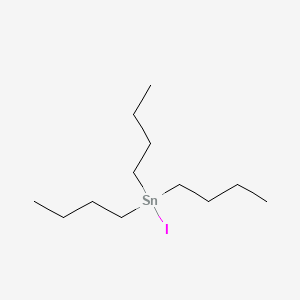

碘化三丁基锡

描述

Iodotributylstannane (ITBS) is an organostannane compound composed of an iodine atom attached to three butyl groups and one stannane group. It is an important reagent in organic synthesis, particularly in the synthesis of organometallic compounds. ITBS has been used in a variety of applications, ranging from pharmaceuticals to materials science.

科学研究应用

放射配体合成

碘化三丁基锡在特定放射配体的合成中起着关键作用,例如靶向组胺H3受体的[125I]碘代普罗西芬。这种应用对于在神经学和药理学领域开发诊断工具和治疗靶点至关重要。该过程受益于碘化三丁基锡在温和条件下发生放射碘化反应的能力,为生产高产率、高特异性的放射配体提供了高效途径,用于研究和诊断 (Krause, Stark, & Schunack, 1997)。

药物开发

在药物开发领域,特别是对于青光眼等眼部疾病,碘化三丁基锡在合成前列腺素类似物如拉坦前列醇中发挥作用。这种合成有助于治疗开角青光眼或眼压增高的长期治疗,提供了在较长时间内维持的显著降低眼内压的效果。这些应用突显了该化合物在创造有效且耐受的慢性病治疗方面的价值,展示了其对改善患者预后和生活质量的影响 (Watson, 1998)。

诊断成像

碘化三丁基锡的用途延伸到诊断成像,特别是通过开发用于体内成像和诊断的量子点。虽然在碘化三丁基锡的背景下没有直接提到,但纳米颗粒的基础化学和生物应用的功能化可以类比理解。功能化以与生物系统兼容的方式进行的量子点提供了高分辨率的细胞成像和长期观察能力。这项技术在跟踪细胞过程、肿瘤靶向和诊断方面具有潜在应用,展示了先进化学合成技术在生物医学研究中的广泛影响 (Michalet et al., 2005)。

作用机制

Target of Action

Tributyltin iodide, also known as Iodotributylstannane, primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) , and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.

Mode of Action

The compound interacts with its targets (RXR and PPARγ) through a process known as the molecular initiating event (MIE) . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

The interaction of Tributyltin iodide with RXR and PPARγ triggers changes in various biochemical pathways. It affects steroid hormone biosynthesis and retinol metabolism , which might impact both reproduction and lipogenesis functions . Additionally, it influences the ubiquitin proteasome system and the immune system .

Pharmacokinetics

It is known that the rates of uptake and elimination, chemical potency, and metabolic capacity are all important factors for identifying the most sensitive species for a given chemical .

Result of Action

The action of Tributyltin iodide results in a variety of effects at the molecular and cellular levels. It is known to cause endocrine-type responses in organisms, affecting their reproductive, developmental, and metabolic functions . It can also lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Tributyltin iodide. For instance, it has been observed that TBT-induced responses occur at very low concentrations for molluscs and have also been observed in fish species .

生化分析

Biochemical Properties

Tributyltin iodide interacts with various biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

Tributyltin iodide has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells . It also induces cell death in L1210 mice leukemia cells at a submicromolar concentration .

Molecular Mechanism

The molecular mechanism of Tributyltin iodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tributyltin iodide change over time. It has been observed that TBT-induced responses occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Many laboratory studies were performed using static or semi-static exposure regimes, and the reported effect concentrations were frequently based on nominal concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Tributyltin iodide vary with different dosages. For example, adult male mice orally exposed to Tributyltin iodide (25 μg/kg/day) for 3 weeks significantly increased blood glucose and plasma insulin and induced glucose intolerance and insulin resistance . In another study, small doses of TBT (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .

Metabolic Pathways

Tributyltin iodide is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

属性

IUPAC Name |

tributyl(iodo)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVXVNXTMIXOL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ISn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223653 | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-47-4 | |

| Record name | Tributyltin iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, iodotributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyltin iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

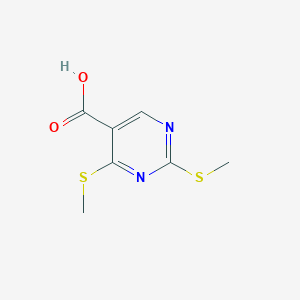

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

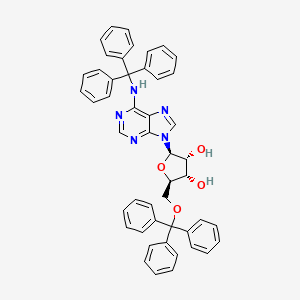

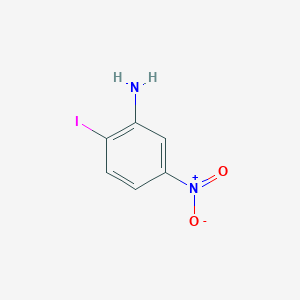

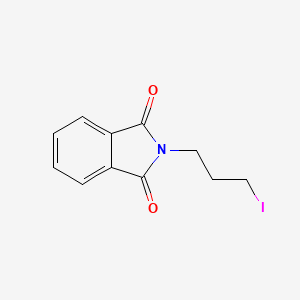

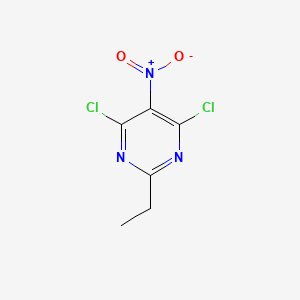

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)